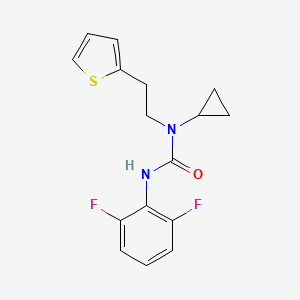
1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as PF-04971729, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea and its derivatives have been evaluated for their effectiveness as corrosion inhibitors. For instance, the study on corrosion inhibition performance of 1,3,5-triazinyl urea derivatives demonstrates their efficiency in protecting mild steel against corrosion in acidic solutions. The derivatives were found to act as effective corrosion inhibitors through adsorption, leading to the formation of a protective layer on the surface of mild steel, showcasing the potential of similar compounds for corrosion protection applications (Mistry, Patel, Patel, & Jauhari, 2011).
Molecular Devices and Complexation
Further research into the complexation behaviors of urea derivatives with cyclodextrins has highlighted their utility in the self-assembly of molecular devices. The study on cyclodextrin complexation with stilbene derivatives shows how these complexes can undergo photoisomerization, acting as functional components in molecular devices. This research signifies the role of urea derivatives in developing new materials for technological applications, including sensors and switches (Lock, May, Clements, Lincoln, & Easton, 2004).
Antifungal Activity
Urea derivatives have also been studied for their antifungal properties. A particular focus has been on the synthesis and evaluation of compounds for their fungitoxic action against pathogens such as A. niger and F. oxysporum. This line of research contributes to the development of new antifungal agents, demonstrating the potential of urea derivatives in pharmaceutical applications (Mishra, Singh, & Wahab, 2000).
Acetylcholinesterase Inhibition
The design and synthesis of urea derivatives for biochemical applications, including the inhibition of acetylcholinesterase, have been investigated. These studies aim to optimize the structural components of urea derivatives to enhance their inhibitory activity, contributing to research in neurodegenerative diseases where acetylcholinesterase inhibitors are of therapeutic interest (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Dye-Sensitized Solar Cells
In the realm of renewable energy, cyclic thiourea/urea functionalized triphenylamine-based dyes have been synthesized and applied in dye-sensitized solar cells (DSSCs). These dyes, containing various linkers and functional groups, have exhibited high photovoltaic performance, demonstrating the applicability of urea derivatives in enhancing the efficiency of DSSCs. This research opens pathways for the development of more efficient and environmentally friendly solar energy conversion technologies (Wu, An, Chen, & Chen, 2013).
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,6-difluorophenyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2OS/c17-13-4-1-5-14(18)15(13)19-16(21)20(11-6-7-11)9-8-12-3-2-10-22-12/h1-5,10-11H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTBCHPVSLVSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2598086.png)
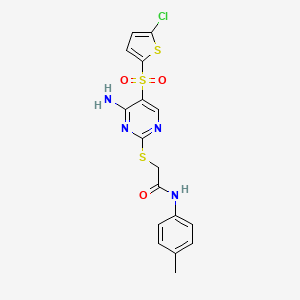
![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)

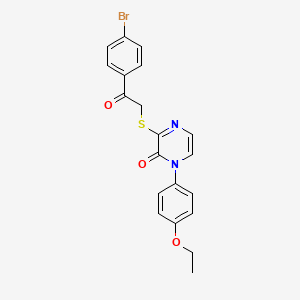
![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)
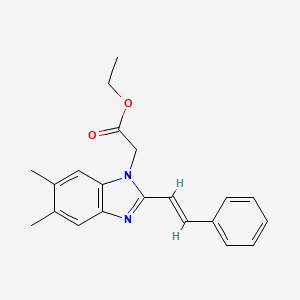

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)
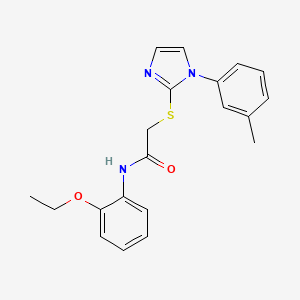
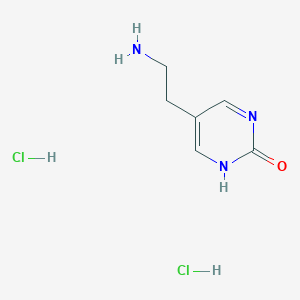
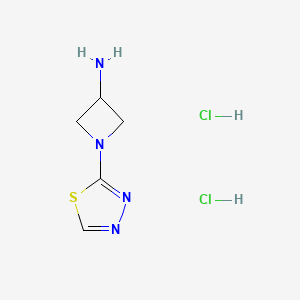
![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)